N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

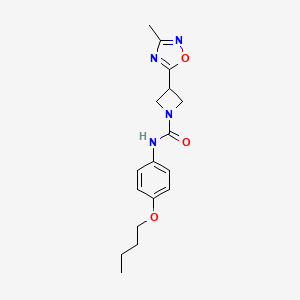

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- 3-Methyl-1,2,4-oxadiazole: A heterocyclic group known for its electron-withdrawing properties, hydrogen-bonding capacity, and resistance to enzymatic degradation, making it common in medicinal chemistry .

- 4-Butoxyphenyl carboxamide: A lipophilic substituent that may enhance membrane permeability and modulate pharmacokinetics.

Properties

IUPAC Name |

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-3-4-9-23-15-7-5-14(6-8-15)19-17(22)21-10-13(11-21)16-18-12(2)20-24-16/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGASWKSJCSETFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butoxyphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. This article reviews its biological activity, focusing on its mechanism of action, efficacy in inhibiting key enzymes, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A butoxyphenyl group

- A 1,2,4-oxadiazole moiety

- An azetidine ring

This combination may contribute to its biological activity, particularly in terms of enzyme inhibition.

Research indicates that derivatives of 1,2,4-oxadiazole can act as selective inhibitors for enzymes involved in cholinergic neurotransmission. Specifically, studies have shown that compounds similar to this compound inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in the treatment of Alzheimer's disease.

Enzyme Inhibition Studies

In a study evaluating various 1,2,4-oxadiazole derivatives, it was found that certain compounds exhibited significant inhibitory activity against BuChE with IC50 values ranging from 5.07 µM to 81.16 µM. Notably, the most potent compound had an IC50 value of 5.07 µM and a selectivity index (SI) greater than 19.72 compared to AChE .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6n | 5.07 | >19.72 |

| Compound 6b | 9.81 | >10.19 |

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Alzheimer's Disease Models : In vitro studies demonstrated that compounds with similar structures effectively inhibited BuChE activity in neuronal cell lines. This suggests potential for cognitive enhancement by increasing acetylcholine levels through reduced breakdown .

- Pharmacokinetic Studies : Animal models have shown that certain oxadiazole derivatives penetrate the blood-brain barrier effectively, indicating their potential for central nervous system (CNS) applications .

- Structure-Activity Relationship (SAR) : Research has identified key structural elements that enhance enzyme inhibition. For instance, the presence of a methyl group at specific positions on the oxadiazole ring significantly increases potency against BuChE .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Physicochemical Comparisons

Key Observations

Quinoline-based navacaprant () exhibits higher molecular weight (~465.56 g/mol), which may limit blood-brain barrier penetration compared to the azetidine derivative (~349.4 g/mol).

Substituent Effects :

- The 4-butoxyphenyl group enhances lipophilicity (predicted LogP ~3.2) relative to aniline (LogP ~2.8 in ) or pyrazine-carboxamide (LogP ~1.9 in ), favoring passive diffusion.

- Trifluoromethyl groups (as in ) increase metabolic stability but may elevate toxicity risks due to bioaccumulation.

Thermal and Physical Properties :

- Substituted benzaldehydes () demonstrate that ortho/meta/para substitution significantly affects melting points (e.g., 105–109°C for meta vs. 133–135°C for para), suggesting the target compound’s crystallinity depends on its substitution pattern.

Toxicity and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.